molecular formula C17H18N2O4 B6719735 Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate

Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate

Cat. No.: B6719735
M. Wt: 314.34 g/mol
InChI Key: FZEREVVODMKWFE-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate is a complex organic compound that features a quinoline moiety fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline-6-carboxylic acid with morpholine-2-carboxylic acid methyl ester under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 2-methylquinoline and 6-chloroquinoline.

    Morpholine derivatives: Such as morpholine-2-carboxylic acid and morpholine-4-carboxylic acid.

Uniqueness

Methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate is unique due to the combination of the quinoline and morpholine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-(2-methylquinoline-6-carbonyl)morpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-3-4-12-9-13(5-6-14(12)18-11)16(20)19-7-8-23-15(10-19)17(21)22-2/h3-6,9,15H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEREVVODMKWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N3CCOC(C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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